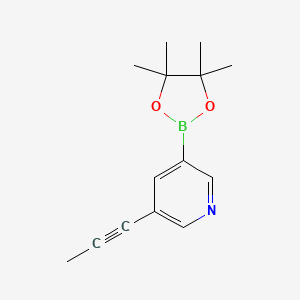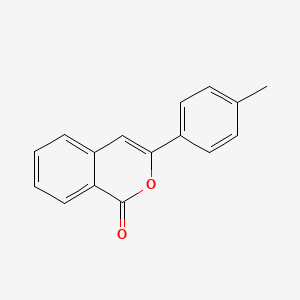![molecular formula C14H10N2O2 B11871939 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 7th position and a carboxylic acid group at the 6th position.
Méthodes De Préparation
The synthesis of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid. The resulting imidazo[1,2-a]pyridine intermediate is then subjected to further functionalization to introduce the phenyl and carboxylic acid groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The imidazo[1,2-a]pyridine core can be functionalized through coupling reactions with various reagents, such as Suzuki or Heck coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in biological research to study its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for the construction of diverse chemical libraries.
Mécanisme D'action
The mechanism of action of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group at the 3rd position instead of the 6th position, leading to different chemical and biological properties.
7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid: The presence of a methyl group instead of a phenyl group at the 7th position can affect the compound’s reactivity and biological activity.
7-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound combines the structural features of the previous two examples, with a phenyl group at the 7th position and a carboxylic acid group at the 3rd position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H10N2O2 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-9-16-7-6-15-13(16)8-11(12)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Clé InChI |
IWLMDGSTJLXGSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


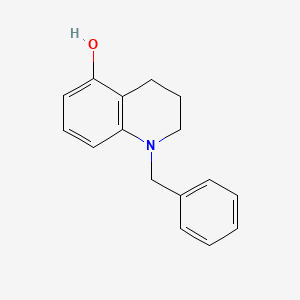

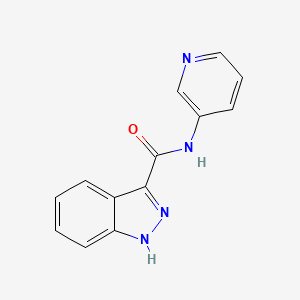




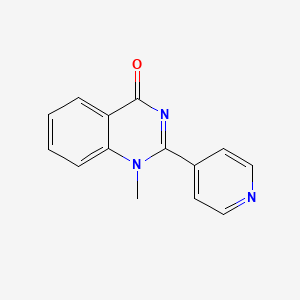
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
